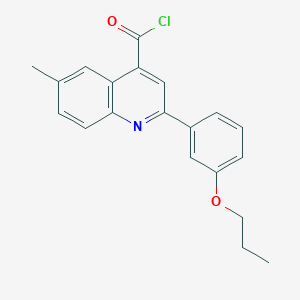

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

6-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-3-9-24-15-6-4-5-14(11-15)19-12-17(20(21)23)16-10-13(2)7-8-18(16)22-19/h4-8,10-12H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIECWIRJBJYSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701198798 | |

| Record name | 6-Methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701198798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160253-91-7 | |

| Record name | 6-Methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-(3-propoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701198798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 6-Methylquinoline derivatives

- 3-Propoxybenzene or 3-propoxyphenyl precursors

- Reagents for carboxylation or functional group introduction at position 4 of quinoline

Synthetic Route Overview

The key intermediate, 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, is synthesized via:

- Cross-coupling or nucleophilic aromatic substitution to introduce the 3-propoxyphenyl group at position 2 of the quinoline ring.

- Carboxylation or functional group transformation at position 4 to introduce the carboxylic acid group.

This intermediate is commercially available, as documented by Combi-Blocks, Inc., which supplies 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid with confirmed purity and characterization data.

Conversion to this compound

Reagents and Conditions

The conversion of the carboxylic acid to the acid chloride typically employs:

- Thionyl chloride (SOCl2)

- Oxalyl chloride (COCl)2

- Phosphorus pentachloride (PCl5) (less commonly due to harsher conditions)

The reaction is usually carried out under anhydrous conditions, often in solvents such as dichloromethane or chloroform, with mild heating or reflux to facilitate the transformation.

Reaction Mechanism

The mechanism involves nucleophilic substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion, generating the acid chloride and releasing byproducts such as sulfur dioxide and hydrogen chloride (in the case of thionyl chloride).

Detailed Synthetic Procedure Example

While specific literature on the exact preparation of this compound is scarce, analogous compounds such as 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride have well-documented synthetic methods that can be adapted.

Example Synthesis of Related Compound (8-Methyl Analogue)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting from 8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | Commercially available or synthesized via quinoline functionalization |

| 2 | Treat with thionyl chloride (SOCl2) in anhydrous dichloromethane, reflux for 2-4 hours | Conversion of carboxylic acid to acid chloride |

| 3 | Removal of excess SOCl2 under reduced pressure | Isolation of acid chloride as a reactive intermediate |

This method is reported with high yield and purity for related quinoline carbonyl chlorides.

Data Table: Properties and Synthetic Parameters of Related Quinoline Carbonyl Chlorides

| Parameter | This compound | 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride (Analogue) |

|---|---|---|

| Molecular Formula | C20H18ClNO2 | C20H18ClNO2 |

| Molecular Weight | Approx. 339.8 g/mol | 339.8 g/mol |

| Typical Reagents for Conversion | Thionyl chloride, oxalyl chloride | Thionyl chloride |

| Solvents Used | Dichloromethane, chloroform | Dichloromethane |

| Reaction Temperature | Reflux or room temperature depending on reagent | Reflux |

| Reaction Time | 2-4 hours | 2-4 hours |

| Purification Methods | Vacuum distillation or recrystallization | Vacuum distillation or recrystallization |

Chemical Reactions Analysis

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include nucleophiles (amines, alcohols, thiols), water, and reducing agents (LiAlH4). The major products formed from these reactions are amides, esters, thioesters, carboxylic acids, and alcohols .

Scientific Research Applications

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: Although not intended for therapeutic use, it is used in medicinal chemistry research to develop potential drug candidates.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity as an acyl chloride. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Structural Features

The structural uniqueness of 6-methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride lies in its substitution pattern. Key analogs include:

- 2-Phenylquinoline-4-carbonyl chloride derivatives: Differ in substituents at the 2-position (e.g., halides, methoxy, trifluoromethyl) .

- 6-Substituted quinolines: Variants with methyl, chloro, or methoxy groups at the 6-position .

- Acyl chlorides with heteroaromatic substituents: E.g., 6-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride .

Physicochemical Properties

Melting points, solubility, and spectral data vary significantly with substituents:

Key Observations :

- Electron-donating groups (e.g., methoxy, propoxy) generally lower melting points compared to electron-withdrawing substituents (e.g., Cl, CF₃) due to reduced crystallinity .

- The 3-propoxyphenyl group’s bulkiness may further depress melting points relative to smaller substituents, though direct data are unavailable.

Biological Activity

6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 339.82 g/mol. It features a quinoline backbone, characterized by a bicyclic structure that includes both a benzene ring and a pyridine ring. The carbonyl chloride group at the 4-position and the propoxyphenyl substituent at the 2-position enhance its reactivity, making it valuable for various chemical and biological applications .

The biological activity of this compound is primarily explored in the context of proteomics. It acts as a reagent for modifying proteins and peptides, allowing researchers to study protein structure and function. The compound's ability to form covalent bonds with nucleophilic residues, such as lysine or cysteine, facilitates targeted modifications that help investigate various biological pathways.

Interaction Studies

The interaction studies involving this compound focus on how it modifies proteins and peptides. The reactivity with nucleophilic sites enables researchers to analyze changes in protein structure and function, providing insights into various biological mechanisms crucial for understanding disease pathways and developing therapeutic strategies.

Anticancer Activity

In vitro studies have demonstrated that quinoline derivatives can possess anticancer properties. Some compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation across different cell lines. The mechanism often involves modulation of signaling pathways associated with cell growth and apoptosis . While specific data on this compound is sparse, its structural similarities to active compounds suggest potential anticancer activity.

Table 1: Comparison of Biological Activities of Quinoline Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.